Aniline, N-((methylthio)methyl)-

Catalog No.
S14327596
CAS No.
98499-59-3
M.F
C8H11NS
M. Wt
153.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Aniline, N-((methylthio)methyl)-

CAS Number

98499-59-3

Product Name

Aniline, N-((methylthio)methyl)-

IUPAC Name

N-(methylsulfanylmethyl)aniline

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

InChI

InChI=1S/C8H11NS/c1-10-7-9-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3

InChI Key

AVTORQFIRUDRMD-UHFFFAOYSA-N

Canonical SMILES

CSCNC1=CC=CC=C1

Aniline, N-((methylthio)methyl)-, also known as N-(methylsulfanylmethyl)aniline, is an organic compound classified within the aniline family. Anilines are derivatives of ammonia where one or more hydrogen atoms are replaced with aryl groups. This specific compound features a methylsulfanylmethyl group attached to the nitrogen atom of the aniline structure. Its molecular formula is C8H11NSC_8H_{11}NS with a molecular weight of 153.25 g/mol, and it is identified by the CAS number 98499-59-3. The compound has applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and potential biological activities.

  • Alkylation: It can be synthesized by alkylating aniline with methylthiomethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in dichloromethane at room temperature.
  • Oxidation: This compound can undergo oxidation to form sulfoxides and sulfones.
  • Reduction: It can be reduced to yield amines and thiols.
  • Substitution Reactions: N-(methylsulfanylmethyl)aniline can act as a substrate for various substitution reactions, leading to the formation of substituted anilines with diverse functional groups.

Research indicates that N-(methylsulfanylmethyl)aniline exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism of action involves its interaction with various molecular targets, which may lead to the modulation of enzyme activities and disruption of cellular processes. This interaction can induce oxidative stress and affect cell viability, making it a subject of interest in drug development and pharmaceutical research .

The synthesis of N-(methylsulfanylmethyl)aniline can be achieved through various methods:

  • Alkylation Method:
    • Reacting aniline with methylthiomethyl chloride.
    • Using sodium hydroxide as a base.
    • Conducting the reaction in dichloromethane at room temperature.
  • Industrial Production:
    • Continuous flow processes may be employed for higher yield and purity.
    • Catalysts such as palladium on carbon can enhance reaction efficiency while minimizing by-products.

N-(methylsulfanylmethyl)aniline is utilized across several domains:

  • Chemistry: Serves as an intermediate in synthesizing dyes, pigments, and other organic compounds.
  • Biology: Investigated for its antimicrobial and anticancer properties.
  • Medicine: Explored for potential applications in drug development.
  • Industry: Used in producing polymers, resins, and other industrial chemicals.

Studies on the interactions of N-(methylsulfanylmethyl)aniline reveal that it can react with methyl radicals, leading to various bimolecular products. The kinetic mechanisms involved have been thoroughly investigated under varying temperatures and pressures. These studies highlight the compound's reactivity and potential pathways for forming new products through radical interactions .

Several compounds share structural similarities with N-(methylsulfanylmethyl)aniline, including:

  • Aniline (C6H5NH2): The simplest form of aniline without any substituents on the nitrogen.
  • N-Methylaniline (C7H9N): An aniline derivative where one hydrogen atom is replaced by a methyl group.
  • N,N-Dimethylaniline (C8H11N): A derivative where two hydrogen atoms are replaced by methyl groups.
Compound NameMolecular FormulaKey Differences
AnilineC6H5NH2No substituents on nitrogen
N-MethylanilineC7H9NOne methyl group attached to nitrogen
N,N-DimethylanilineC8H11NTwo methyl groups attached to nitrogen

Uniqueness of N-(methylsulfanylmethyl)aniline

N-(methylsulfanylmethyl)aniline is unique due to the presence of a methylthio group that influences its reactivity and biological activity compared to other anilines. This specific substitution allows for distinct chemical behavior, particularly in its interactions with radicals and potential applications in medicinal chemistry .

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

153.06122053 g/mol

Monoisotopic Mass

153.06122053 g/mol

Heavy Atom Count

10

UNII

9ZSF0DJ08J

Dates

Last modified: 08-10-2024

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